molecular formula C19H21Cl2N3O4S B298090 N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide

Cat. No. B298090
M. Wt: 458.4 g/mol
InChI Key: XLGJXTMGXXGMHZ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPM is a sulfonamide-based compound that has been synthesized using a variety of methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide is not fully understood, but it is thought to involve the inhibition of enzymes involved in DNA synthesis and repair. N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of thymidine, which is required for DNA synthesis. N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.
Biochemical and Physiological Effects
N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide is its potential toxicity, which requires careful evaluation in preclinical studies.

Future Directions

There are several future directions for research on N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide, including the development of new synthetic methods, the evaluation of its potential as a cancer therapy in clinical trials, and the investigation of its mechanism of action. Other potential applications of N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide include the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Overall, N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide is a promising compound with significant potential for therapeutic applications.

Synthesis Methods

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide can be synthesized using a variety of methods, including the reaction of 3,5-dichloroaniline with propoxybenzaldehyde followed by the addition of hydrazine hydrate and methanesulfonic acid. Another method involves the reaction of 3,5-dichloroaniline with propoxybenzaldehyde hydrazone, followed by the addition of methanesulfonic acid. Both of these methods have been shown to yield N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide in high yields and purity.

Scientific Research Applications

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide has also been shown to inhibit tumor growth in animal models of cancer.

properties

Product Name

N-(3,5-dichlorophenyl)-N-{2-oxo-2-[2-(4-propoxybenzylidene)hydrazino]ethyl}methanesulfonamide

Molecular Formula

C19H21Cl2N3O4S

Molecular Weight

458.4 g/mol

IUPAC Name

2-(3,5-dichloro-N-methylsulfonylanilino)-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H21Cl2N3O4S/c1-3-8-28-18-6-4-14(5-7-18)12-22-23-19(25)13-24(29(2,26)27)17-10-15(20)9-16(21)11-17/h4-7,9-12H,3,8,13H2,1-2H3,(H,23,25)/b22-12+

InChI Key

XLGJXTMGXXGMHZ-WSDLNYQXSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C

Origin of Product

United States

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